1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate
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Overview
Description
1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate is a chemical compound with the molecular formula C₁₄H₉NO₆ and a molecular weight of 287.22 g/mol . It is also known by other names such as p-Nitrophenyl Terephthalic Acid and mono (4-Nitrophenyl) 1,4-Benzenedicarboxylic Acid . This compound is primarily used as a research chemical and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate can be synthesized through a reaction involving terephthalic acid and 4-nitrophenol. The reaction typically occurs under controlled conditions with the presence of a catalyst to facilitate the esterification process . The reaction conditions often include elevated temperatures and the use of solvents to dissolve the reactants and products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under optimized conditions to ensure high yield and purity . The process may involve continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and catalysts like palladium on carbon (Pd/C).
Substitution: Reagents such as amines or alcohols are used under basic or acidic conditions to facilitate the substitution reaction.
Major Products Formed
Scientific Research Applications
1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays and as a probe to study enzyme activities.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems.
Industry: It is used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations . The pathways involved include catalytic hydrogenation and nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
- p-Nitrophenyl Terephthalic Acid
- mono (4-Nitrophenyl) 1,4-Benzenedicarboxylic Acid
- 4-((4-Nitrophenoxy)carbonyl)benzoic Acid
Uniqueness
1-(4-Nitrophenyl) 1,4-Benzenedicarboxylate is unique due to its specific functional groups, which allow it to undergo a variety of chemical reactions. Its nitro and ester groups make it a versatile compound for research in multiple scientific disciplines .
Properties
Molecular Formula |
C14H9NO6 |
---|---|
Molecular Weight |
287.22 g/mol |
IUPAC Name |
4-(4-nitrophenoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C14H9NO6/c16-13(17)9-1-3-10(4-2-9)14(18)21-12-7-5-11(6-8-12)15(19)20/h1-8H,(H,16,17) |
InChI Key |
LUQZCHUHDGHYOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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